2-Bromo-4-cyanobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLAQBDNFQMOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Cyanobenzenesulfonamide
Established Synthetic Routes
Two primary retrosynthetic strategies are commonly considered for the assembly of substituted benzenesulfonamides: direct electrophilic substitution on a pre-functionalized ring and the initial construction of a substituted benzene (B151609) core followed by sulfonylation and amidation.
This approach involves introducing a bromine atom onto a benzene ring that already contains the cyano and sulfonamide (or sulfonyl chloride precursor) groups. The success of this method is entirely dependent on the directing effects of the existing substituents.
A common method for synthesizing brominated benzenesulfonyl chlorides involves the direct electrophilic bromination of a suitable precursor, such as 4-cyanobenzenesulfonyl chloride. This reaction is typically performed by treating the starting material with bromine (Br₂) in the presence of a Lewis acid catalyst. The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that can attack the aromatic ring.
Table 1: Typical Reaction Conditions for Bromination of 4-Cyanobenzenesulfonyl Chloride
| Parameter | Condition | Source(s) |
|---|---|---|
| Brominating Agent | Bromine (Br₂) | |
| Catalyst | Iron(III) bromide (FeBr₃) or other Lewis acids | |
| Solvent | Dichloromethane or Chloroform | |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours | |
The regiochemical outcome of the direct bromination of 4-cyanobenzenesulfonyl chloride is dictated by the directing effects of the substituents already present on the aromatic ring. Both the cyano (-CN) group and the sulfonyl chloride (-SO₂Cl) group are powerful electron-withdrawing groups. In electrophilic aromatic substitution reactions, these groups deactivate the ring towards attack and act as meta-directors.
Consequently, when 4-cyanobenzenesulfonyl chloride is subjected to bromination, the incoming electrophile is directed to the position that is meta to both the cyano and sulfonyl chloride groups. This results in the selective formation of 3-bromo-4-cyanobenzenesulfonyl chloride . The formation of the 2-bromo isomer via this route is not favored due to these strong electronic directing effects. Achieving substitution at the ortho position (position 2) would require overcoming a significant energetic barrier.
The choice of catalyst is crucial for activating the halogenating agent and influencing the reaction's efficiency. For the bromination of deactivated aromatic rings, strong Lewis acids are typically required.
Lewis Acid Catalysts : Iron(III) bromide (FeBr₃) is a conventional and effective catalyst for this transformation, facilitating the generation of the bromine electrophile. Other Lewis acids can also be employed.
Modern Catalytic Systems : While not specifically documented for the synthesis of 2-bromo-4-cyanobenzenesulfonamide, broader research into selective halogenation has explored various advanced catalytic systems. These include transition-metal catalysts based on manganese, palladium, or copper, as well as photoredox catalysis, which can sometimes offer alternative reactivity and regioselectivity under milder conditions. beilstein-journals.orgmdpi.com These methods often proceed through radical pathways or novel organometallic intermediates, potentially providing routes to isomers that are disfavored under classical electrophilic conditions.
An alternative synthetic approach involves introducing the sulfonyl group onto an already brominated aromatic precursor. This strategy shifts the challenge of regiocontrol to the sulfonylation step.
This route begins with a commercially available precursor, 4-bromobenzonitrile (B114466), and introduces the sulfonyl group via chlorosulfonation. The reaction typically involves treating 4-bromobenzonitrile with chlorosulfonic acid (ClSO₃H). The resulting sulfonyl chloride can then be converted to the final sulfonamide by reaction with ammonia (B1221849).
Table 2: General Conditions for Chlorosulfonation of 4-Bromobenzonitrile
| Parameter | Condition | Source(s) |
|---|---|---|
| Sulfonylating Agent | Chlorosulfonic acid (ClSO₃H) | |
| Atmosphere | Inert |
| Temperature | Reflux | |
The regioselectivity of this sulfonation step is determined by the directing effects of the bromo and cyano substituents. The bromine atom is a deactivating but ortho, para-directing group, while the cyano group is a deactivating, meta-directing group. The para position relative to the bromine is already occupied by the cyano group. Therefore, the directing effects are focused on the remaining open positions. The bromine directs incoming electrophiles to positions 3 and 5 (ortho), while the cyano group directs to positions 2 and 6 (meta). The directing influence of the bromine atom typically favors substitution at the position ortho to it (position 3). This leads predominantly to the formation of 3-bromo-4-cyanobenzenesulfonyl chloride , the same intermediate obtained through the direct bromination route. Therefore, this specific strategy is also not optimal for the synthesis of the 2-bromo isomer.
Sulfonylation and Subsequent Nucleophilic Substitution Strategies
Conversion of Sulfonyl Chlorides to Sulfonamides via Aminolysis
The primary and most classical method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine, a process known as aminolysis. thieme-connect.com This reaction forms the cornerstone for the synthesis of this compound. The synthesis begins with the corresponding sulfonyl chloride precursor, 2-Bromo-4-cyanobenzene-1-sulfonyl chloride. biosynth.com
The core of the reaction involves the nucleophilic attack of an amine (commonly ammonia or a primary/secondary amine) on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group, to form the stable sulfonamide S-N bond. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. nih.govresearchgate.net
General Reaction Scheme: C₇H₃BrClNO₂S (2-Bromo-4-cyanobenzene-1-sulfonyl chloride) + 2 NH₃ → C₇H₅BrN₂O₂S (this compound) + NH₄Cl
This method is widely employed due to its high efficiency and the general availability of the starting materials. thieme-connect.com The reaction conditions are typically mild, often proceeding at room temperature, and the resulting sulfonamides can often be purified by simple recrystallization. nih.gov
Electronic and Steric Directing Effects in Sulfonylation
The efficiency and regioselectivity of sulfonylation reactions are significantly influenced by electronic and steric factors. In the case of this compound's precursor, the substituents on the aromatic ring play a crucial role. tandfonline.comnih.gov
Electronic Effects: The benzene ring is substituted with two electron-withdrawing groups: a bromine atom (via induction) and a cyano group (-C≡N). These groups decrease the electron density of the aromatic ring, which can influence the reactivity of the sulfonyl chloride group. The strong electron-withdrawing nature of these substituents makes the sulfur atom of the sulfonyl chloride more electrophilic and thus more susceptible to nucleophilic attack by an amine. nih.gov
Advanced Synthetic Techniques and Process Optimization
To meet the demands for high-quality chemical intermediates, significant effort is dedicated to optimizing synthetic protocols for compounds like this compound.
High-Yield and High-Purity Synthesis Protocols
Achieving high yields and purity is paramount in chemical synthesis. For sulfonamides, this often involves the careful control of reaction conditions during the aminolysis of the sulfonyl chloride.
| Parameter | Optimized Condition | Rationale |
| Solvent | Aprotic solvents (e.g., Acetone, Dioxane) | Prevents solvolysis of the reactive sulfonyl chloride and facilitates product isolation. nih.gov |
| Base | Pyridine or Triethylamine | Acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion. researchgate.net |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without promoting side reactions, ensuring higher purity. nih.gov |
| Purification | Recrystallization or Flash Chromatography | Effective methods for removing unreacted starting materials and byproducts to achieve >95% purity. nih.gov |
Protocols for similar substituted benzenesulfonamides have demonstrated that this approach can lead to yields ranging from good to excellent (often above 70%). nih.gov For instance, the synthesis of N-tertiary butyl p-chloro benzenesulfonamide (B165840) has been reported with a yield of 96.8% and a purity of 98.5% (HPLC). google.com
Industrial Scale Synthesis Considerations
Translating a laboratory synthesis to an industrial scale introduces several challenges that must be addressed for a safe, efficient, and economical process. scispace.com
Key considerations for the large-scale production of this compound include:
Reagent Cost and Availability : The cost-effectiveness of starting materials like 2-Bromo-4-cyanobenzene-1-sulfonyl chloride and the chosen amine is critical.
Process Safety : The reaction can be exothermic, requiring robust temperature control systems (e.g., jacketed reactors) to prevent runaway reactions. The handling of corrosive reagents like sulfonyl chlorides and the management of byproducts must adhere to strict safety protocols.
Solvent Selection and Recovery : Industrial processes favor solvents that are effective, low-cost, have a low environmental impact, and can be efficiently recovered and recycled.
Work-up and Product Isolation : Filtration and drying equipment must be appropriately sized for large batches. The stability of the catalyst and its potential for recycling are also important economic and environmental factors. scispace.com
Waste Management : The disposal of solvent waste and byproducts like ammonium (B1175870) chloride must be handled in an environmentally responsible manner.
Efficiency and Atom Economy in Synthetic Design
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov The traditional synthesis of sulfonamides via sulfonyl chlorides and amines is effective but has limitations in atom economy, as it generates stoichiometric amounts of chloride salts as byproducts. taylorandfrancis.com
Researchers are exploring alternative, more atom-economical routes for sulfonamide synthesis. These include:
Catalytic Methods : Copper-catalyzed reactions using sources like DABSO (a stable SO₂ surrogate) can construct sulfonamides from aryldiazonium salts and amines, often under mild conditions. thieme-connect.com
Redox-Neutral Approaches : Some modern methods aim for complete atom economy, such as the synthesis of cyclic sulfonamides (sultams) by reacting 2-nitrochalcones with elemental sulfur, where no byproducts are formed. nih.govtaylorandfrancis.com
Direct Condensation : NaI-catalyzed direct condensation of sulfonamides with formamides has been reported as a green methodology with high atom economy. organic-chemistry.org
Chemical Reactivity and Transformation of 2 Bromo 4 Cyanobenzenesulfonamide
Reactivity Profiles of Constituent Functional Groups
The strategic placement of the bromo, cyano, and sulfonamide groups on the benzene (B151609) ring allows for a diverse array of chemical reactions. Each group can be targeted under specific conditions, enabling stepwise modification of the molecule.
The bromine atom attached to the aromatic ring is a key site for synthetic modification. Its reactivity is enhanced by the electron-withdrawing effects of the cyano and sulfonamide groups, making it a good leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The bromine atom of 2-Bromo-4-cyanobenzenesulfonamide can be displaced by a variety of nucleophiles. In nucleophilic aromatic substitution (NAS), the benzene ring is attacked by a nucleophile, leading to the substitution of the bromine atom. This reaction is facilitated by the presence of the electron-withdrawing cyano and sulfonamide groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com
Common nucleophiles such as amines and thiols can react with this compound, typically under basic conditions, to form new carbon-nitrogen or carbon-sulfur bonds, respectively. These reactions are fundamental for introducing new functional groups and building molecular complexity. pages.devmdpi.com For instance, reaction with an amine would yield an N-substituted-4-cyano-2-aminobenzenesulfonamide derivative.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ (e.g., Aniline) | 2-(Arylamino)-4-cyanobenzenesulfonamide |
| Thiol | R-SH (e.g., Thiophenol) | 4-Cyano-2-(phenylthio)benzenesulfonamide |
| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 4-Cyano-2-methoxybenzenesulfonamide |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. eie.grresearchgate.net this compound can participate in a variety of these reactions, including Suzuki, Hiyama, and Buchwald-Hartwig couplings, using palladium, nickel, or copper catalysts. nih.govnih.govmdpi.com
In a Suzuki coupling, the bromine atom is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the synthesis of biaryl compounds. Similarly, Hiyama coupling utilizes organosilanes, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds with a wide range of amines. nih.govmdpi.comrsc.org These reactions provide versatile pathways to elaborate the core structure of the molecule.
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst Example | Product Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 2-Aryl-4-cyanobenzenesulfonamide |
| Hiyama Coupling | Organosilane (Ar-SiR₃) | PdCl₂ | 2-Aryl-4-cyanobenzenesulfonamide |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ with ligand | 2-(Dialkylamino)-4-cyanobenzenesulfonamide |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂/CuI | 2-(Alkynyl)-4-cyanobenzenesulfonamide |
The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, most notably reduction to a primary amine or hydrolysis to a carboxylic acid. savemyexams.com
The nitrile group of this compound can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents or catalytic hydrogenation. savemyexams.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like dry ether or catalytic hydrogenation using hydrogen gas over a metal catalyst such as nickel or palladium. organic-chemistry.org This reaction converts the cyano group into a reactive aminomethyl group, providing a new site for further functionalization.
Table 3: Reduction of Cyano Group
| Reagent(s) | Product |
| 1. LiAlH₄ in dry ether; 2. H₂O | 2-Bromo-4-(aminomethyl)benzenesulfonamide |
| H₂ gas, Nickel catalyst | 2-Bromo-4-(aminomethyl)benzenesulfonamide |
| Ammonia (B1221849) Borane (NH₃BH₃) | 2-Bromo-4-(aminomethyl)benzenesulfonamide organic-chemistry.org |
The nitrile group can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.com This transformation involves reacting the carbon-nitrogen triple bond with water under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis, typically by heating with a dilute acid like hydrochloric acid, converts the nitrile directly into a carboxylic acid, yielding 3-bromo-4-(aminosulfonyl)benzoic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis, achieved by heating with an aqueous alkali solution such as sodium hydroxide, initially produces a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final carboxylic acid product. libretexts.org Under certain controlled conditions, the hydrolysis can sometimes be stopped at the intermediate amide stage. lumenlearning.com This reactivity allows for the conversion of the cyano group into other valuable functional groups, although it can also be an unintended side reaction in some cases. semanticscholar.org
Table 4: Hydrolysis of Cyano Group
| Conditions | Intermediate Product | Final Product (after workup) |
| Dilute Acid (e.g., HCl), Heat | — | 3-Bromo-4-(aminosulfonyl)benzoic acid |
| 1. Base (e.g., NaOH), Heat; 2. H₃O⁺ | Sodium 3-bromo-4-(aminosulfonyl)benzoate | 3-Bromo-4-(aminosulfonyl)benzoic acid |
Reactions of the Sulfonamide Moiety
The sulfonamide group is a versatile functional handle that can undergo various transformations, making it a valuable component in the synthesis of more complex molecules.
N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated by reaction with alkyl halides in the presence of a base. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using potassium carbonate (K2CO3) in dimethylformamide (DMF) results in regioselective N-2 alkylation. organic-chemistry.org This principle can be applied to this compound for the synthesis of its N-alkylated derivatives. The choice of base and solvent is critical for achieving high yields and selectivity. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. acs.org However, sulfonamides with strongly electron-withdrawing groups, such as 4-nitrobenzenesulfonamide (B188996) and 4-cyanobenzenesulfonamide, have been observed to not yield N-alkylation products under certain manganese-catalyzed conditions. acs.org
N-Arylation: The sulfonamide nitrogen can also undergo N-arylation, typically through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) cross-coupling reaction, which utilizes copper(II) complexes, is a notable method for the N-arylation of various N-nucleophiles, including sulfonamides, with aryl boronic acids. researchgate.net The reaction conditions, including the choice of solvent and base, can be tailored to achieve chemoselective N-arylation. researchgate.net For example, it is possible to selectively arylate the amine group over the sulfonamide group in molecules containing both functionalities. researchgate.netnih.gov
Below is a table summarizing representative N-alkylation and N-arylation reactions.
| Starting Material | Reagent | Catalyst/Base | Product | Reference |
| 4-Bromo-NH-1,2,3-triazole | Alkyl halide | K2CO3 in DMF | 2-Alkyl-4-bromo-1,2,3-triazole | organic-chemistry.org |
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex / K2CO3 | N-Benzyl-p-toluenesulfonamide | acs.org |
| N-Allyl-2-bromo-4-fluorobenzenesulfonamide | Allyl amine | CuI / 1,10-phenanthroline (B135089) / Cs2CO3 | N-Allyl-2-(allylamino)-4-fluorobenzenesulfonamide | nih.gov |
The 4-cyanobenzenesulfonyl group, an analogue of the nosyl group, can serve as a protecting group for amines. acs.org Sulfonamides derived from this group are crystalline and stable under various conditions. acs.org They can be cleaved by the action of a thiol and a base to regenerate the parent amine. acs.org This characteristic makes the 4-cyanobenzenesulfonyl group a useful tool in multi-step organic synthesis. acs.org The sulfonamide can also act as an activating group, influencing the reactivity of the molecule in subsequent transformations. acs.org
Regioselective and Chemoselective Control in Reactions
The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve the desired regioselectivity and chemoselectivity.
The nitrile and sulfonamide groups can exhibit competing reactivity. To selectively functionalize one group over the other, specific reaction conditions must be employed. For instance, the nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). Alternatively, it can be converted to a selenoamide by reaction with a selenating agent like Na2Se, which can then be used to synthesize 1,3-selenazoles. mdpi.com These transformations can often be performed under conditions that leave the sulfonamide group intact. Conversely, reactions targeting the sulfonamide, such as N-alkylation, can be carried out under basic conditions that may not affect the nitrile group. organic-chemistry.org
The electron-withdrawing cyano and sulfonamide groups on the benzene ring direct the regioselectivity of further substitution reactions. In electrophilic aromatic substitution, these groups are meta-directing. However, the more common transformations for this type of substituted benzene ring are nucleophilic aromatic substitutions. The bromine atom is susceptible to displacement by nucleophiles, a reaction that is facilitated by the activating effect of the para-cyano and ortho-sulfonamide groups. The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their scope.
Mechanistic studies on copper-catalyzed N-arylation reactions have provided insights into the catalytic cycle. researchgate.net These studies often involve kinetic analysis, characterization of intermediates, and the use of radical probes to distinguish between different pathways, such as oxidative addition/reductive elimination and single electron transfer mechanisms. researchgate.net For instance, in the copper-catalyzed amination of aryl halides, the formation of off-cycle copper(I) species has been identified as a potential cause of catalyst deactivation. researchgate.net
The study of substituent effects on reaction rates and selectivity also contributes to the mechanistic understanding. The electronic properties of the substituents on the aromatic ring can significantly influence the reaction pathway and the stability of intermediates. researchgate.net
Elucidation of Reaction Mechanisms and Intermediates
The reactivity of this compound is characterized by the interplay of its three primary functional groups. The mechanisms of its reactions often involve nucleophilic substitution, electrophilic aromatic substitution, and transformations of the cyano and sulfonamide moieties.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom attached to the aromatic ring is susceptible to replacement by strong nucleophiles. The presence of the electron-withdrawing cyano and sulfonamide groups activates the ring towards nucleophilic attack, particularly at the carbon bearing the bromine atom. The reaction mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bonded to the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is stabilized by resonance, delocalizing over the aromatic ring and the electron-withdrawing cyano and sulfonamide groups. In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles for this type of reaction include amines, alkoxides, and thiols.
Reactions of the Cyano Group: The cyano (nitrile) group can undergo several transformations. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, though harsh conditions may be required. A more specific transformation involves its reaction with selenating agents, such as sodium selenite (B80905) (Na₂Se), to produce the corresponding 4-sulfamoylbenzoselenoamide. nih.gov This reaction proceeds by the nucleophilic addition of the selenide (B1212193) anion to the carbon of the nitrile group.
Formation of Intermediates: During transformations such as SNAr reactions, the formation of the Meisenheimer complex is a critical intermediate step. In reactions involving the synthesis of heterocyclic systems from sulfonamides, intermediates like chloroacetamides and their cyclized derivatives (e.g., thiazol-4-ones) can be formed and isolated. rsc.org In electrochemical reactions, radical cations or anions can be formed as transient intermediates that drive the subsequent reaction pathways. researchgate.net
| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product Type |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Meisenheimer complex | Substituted benzenesulfonamide (B165840) |
| Cyano Group Reduction | LiAlH₄ | Imine anion | Aminomethylbenzenesulfonamide |
| Cyano Group Selenation | Na₂Se | - | Benzoselenoamide derivative |
| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Sigma complex (Arenium ion) | Substituted this compound |
Kinetic Monitoring of Reaction Progress (e.g., in-situ IR spectroscopy)
Understanding the kinetics of a chemical reaction—how its rate changes over time and under different conditions—is crucial for process optimization and mechanistic elucidation. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of reactions involving this compound. mdpi.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling, providing immediate information on the concentration of reactants, products, and any detectable intermediates. mt.com
The principle behind this technique is that each functional group in a molecule absorbs infrared radiation at a characteristic frequency. mt.com For this compound, several key vibrational bands can be monitored:
Cyano Group (C≡N): The nitrile stretching vibration appears as a sharp, distinct peak in the mid-IR region, typically around 2230-2240 cm⁻¹. This peak is often well-separated from other absorptions, making it an excellent probe for monitoring reactions involving the cyano group. Its disappearance would signal the progress of a reduction or hydrolysis reaction.
Aromatic Ring: The C-H and C=C vibrations of the benzene ring also provide information in the fingerprint region of the spectrum (below 1600 cm⁻¹). Shifts in these peaks can indicate changes in the substitution pattern on the ring, for instance, during a nucleophilic aromatic substitution reaction.
By tracking the intensity of these characteristic peaks over time, kinetic profiles can be generated. youtube.com For example, in a nucleophilic substitution reaction where the bromine atom is replaced, one could monitor the decrease in the concentration of the starting material, this compound, and the simultaneous increase in the concentration of the product. The detection of new peaks that rise and then fall during the reaction can provide direct evidence for the formation of transient intermediates. mdpi.com This real-time data allows for precise determination of reaction endpoints, calculation of reaction rates, and optimization of parameters like temperature and catalyst loading. mdpi.comyoutube.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Kinetic Monitoring |
| Cyano (C≡N) | Stretch | 2230 - 2240 | Tracking nitrile conversion |
| Sulfonyl (S=O) | Asymmetric Stretch | 1330 - 1370 | Monitoring sulfonamide concentration |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Monitoring sulfonamide concentration |
| Aromatic C=C | Ring Stretch | ~1400 - 1600 | Following changes in ring substitution |
Mechanistic Insights from Electrochemical Transformations
Electrochemistry offers a powerful and sustainable method for driving chemical reactions, often providing unique mechanistic pathways that are inaccessible through traditional thermal methods. rsc.org Electrochemical transformations of this compound can provide insights into its redox properties and the stability of potential radical intermediates.
Cyclic Voltammetry (CV): This technique is fundamental for studying the electrochemical behavior of a compound. A CV experiment on this compound would reveal its oxidation and reduction potentials.
Reduction: The compound possesses multiple reducible sites. The carbon-bromine bond can be cleaved via cathodic reduction. This process typically involves the transfer of an electron to the molecule to form a radical anion intermediate. This intermediate can then fragment, losing a bromide ion to form an aryl radical. This highly reactive aryl radical can then be trapped by a hydrogen atom source or participate in other coupling reactions. The electron-withdrawing nature of the cyano and sulfonamide groups facilitates this reduction by lowering the potential at which it occurs.
Oxidation: Anodic oxidation would likely involve the aromatic ring or the sulfonamide group. Oxidation of the benzene ring would generate a radical cation. Such species are key intermediates in electrochemical dearomatization and cyclization reactions. researchgate.net The site of oxidation and the subsequent reaction pathway are highly dependent on the solvent, electrolyte, and electrode material used.
Mechanistic Pathways: Electrochemical methods allow for the generation of reactive intermediates under mild conditions. For instance, the electrochemically generated aryl radical (from C-Br bond cleavage) can undergo intramolecular cyclization if a suitable tether is present, or it can be used in intermolecular cross-coupling reactions. Electrochemical methods can also be used to initiate polymerization or to drive sulfonylation reactions of amines with sulfonyl hydrazides under catalyst-free conditions, proceeding through a single electron transfer (SET) pathway. researchgate.net These studies help to map out the electron transfer processes and understand the fate of the resulting radical ions, providing a deeper mechanistic understanding of the compound's reactivity. rsc.org
Derivatization and Synthetic Utility of 2 Bromo 4 Cyanobenzenesulfonamide
Synthesis of Diverse Chemical Derivatives
The strategic placement of the bromo, cyano, and sulfonamide moieties on the benzene (B151609) ring allows for a variety of chemical transformations, leading to the creation of diverse derivatives.
Creation of Substituted Sulfonamides and Thiol Conjugates
The sulfonamide group of 2-bromo-4-cyanobenzenesulfonamide can be readily derivatized. For instance, N-substituted sulfonamides can be synthesized through reactions with various amines. niscair.res.injbclinpharm.org This allows for the introduction of a wide range of functional groups, altering the molecule's physical and chemical properties.
The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, enabling the formation of thiol conjugates. This reaction typically involves the displacement of the bromide ion by a thiol-containing compound, leading to the formation of a new carbon-sulfur bond. This method has been used to create S-aryl 2-aminobenzenecarbothioate derivatives from isatoic anhydrides and thiols. researchgate.net
Table 1: Examples of Substituted Sulfonamide and Thiol Derivatives
| Derivative Type | Reactant | Resulting Moiety |
| N-Substituted Sulfonamide | Primary or Secondary Amine | -SO₂NHR or -SO₂NR₂ |
| Thiol Conjugate | Thiol (R-SH) | -SR |
Formation of Nitro and Sulfonic Acid Derivatives
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions to introduce additional functional groups. Nitration, typically carried out with a mixture of concentrated nitric and sulfuric acids, can introduce a nitro group onto the ring. google.comgoogle.com The position of nitration is directed by the existing substituents.
Similarly, sulfonation can be achieved using fuming sulfuric acid or other sulfonating agents, leading to the introduction of a sulfonic acid group (-SO₃H). These reactions further expand the synthetic utility of the core structure.
Incorporation into Complex Molecular Architectures (e.g., Schiff bases, heterocyclic systems)
The functional groups of this compound serve as handles for its incorporation into more complex molecular frameworks, including Schiff bases and various heterocyclic systems.
Schiff Bases: The amino group of the sulfonamide can be condensed with aldehydes or ketones to form Schiff bases (imines). tandfonline.comwindows.netnih.gov This reaction is a common strategy for creating compounds with potential biological activities. windows.netnih.gov For example, sulfonamide-containing Schiff bases have been synthesized by reacting aminobenzenesulfonamides with substituted benzaldehydes. tandfonline.comnih.gov
Heterocyclic Systems: The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org For instance, it can be used to construct thiazole, triazole, and other nitrogen and sulfur-containing ring systems. mdpi.comcsfarmacie.cz The bromine atom can participate in cyclization reactions, and the cyano group can be transformed into other functional groups to facilitate ring formation. mdpi.com
Applications as a Versatile Synthetic Intermediate
The ability to undergo a wide range of chemical transformations makes this compound a key intermediate in the synthesis of numerous organic molecules.
Building Block for Complex Organic Molecules
As a multifunctional compound, this compound serves as a fundamental building block for the construction of more elaborate molecular structures. nih.gov Organic chemists can selectively modify each of its functional groups to build up molecular complexity in a controlled manner. The bromine atom, for example, can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Precursor in the Synthesis of Pharmaceutical Candidates
The sulfonamide moiety is a well-established pharmacophore found in a wide variety of drugs. nih.gov Consequently, this compound and its derivatives are of significant interest in medicinal chemistry as precursors for the synthesis of potential pharmaceutical candidates. nih.gov Its derivatives have been investigated for a range of biological activities. The ability to readily synthesize a diverse library of compounds from this starting material facilitates structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. nih.govgoogle.com
Intermediate for Agrochemicals and Specialty Chemicals
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of agrochemicals and specialty chemicals. echemi.com The presence of the reactive bromine atom allows for nucleophilic substitution reactions, while the cyano and sulfonamide groups can be transformed into other functional groups, enabling the construction of diverse molecular scaffolds. This versatility is highly valued in the development of new crop protection agents, such as herbicides and fungicides, as well as in the creation of materials with specific desired properties. echemi.comchemicalbook.com
The multifunctionality of this compound, with its array of electron-withdrawing and directing groups, provides a unique reactivity profile that is advantageous in synthetic organic chemistry. This allows for its use as a foundational component in the production of complex molecules with potential applications in various industrial fields. echemi.com
Table 1: Applications of this compound as a Synthetic Intermediate
| End Product Class | Synthetic Utility of this compound | Key Reactions |
| Agrochemicals | Serves as a key building block for herbicides and other crop protection agents. echemi.com | Nucleophilic aromatic substitution of the bromine atom; modification of the cyano and sulfonamide groups. |
| Specialty Chemicals | Used in the production of dyes, polymers, and other fine chemicals with specific properties. echemi.com | Derivatization of the aromatic ring; transformation of functional groups to tune electronic and physical properties. |
| Pharmaceuticals | Acts as a precursor for the synthesis of biologically active molecules and drug candidates. | Functional group interconversion; scaffold for building complex heterocyclic systems. |
Functionalization Strategies for Complex Molecule Synthesis
The development of complex molecules from this compound relies on strategic functionalization that takes advantage of the different reactivities of its constituent groups.
Selective Derivatization using Protecting Group Chemistry
To achieve selective reactions at one functional group in the presence of others, chemists employ protecting groups. organic-chemistry.org In the context of this compound, the sulfonamide nitrogen can be protected to prevent its reaction while modifications are made to other parts of the molecule. For instance, the sulfonamide can be converted to a more stable derivative, such as a nosyl or tosyl amide, which can be cleaved later in the synthetic sequence. researchgate.netnih.gov This strategy allows for precise control over the synthetic outcome, enabling the targeted derivatization of the bromine atom or the cyano group without interference from the sulfonamide. researchgate.netacs.org
The use of an appropriate protecting group is crucial and must be chosen based on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal once its protective role is complete. organic-chemistry.org This approach is fundamental to the multi-step synthesis of complex molecules where regioselectivity is paramount.
Post-synthesis Modification and Elaboration
Once the core structure of this compound has been incorporated into a larger molecule, its functional groups can be further modified to build even more complex structures. The bromine atom is particularly useful for post-synthesis elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. acs.org
The cyano group can also be a handle for further transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation opening up new avenues for molecular diversification. Similarly, the sulfonamide group can be N-alkylated or N-arylated to introduce additional substituents. These post-synthesis modifications are critical for fine-tuning the properties of the final molecule, whether for optimizing biological activity in a drug candidate or adjusting the physical properties of a specialty material.
Advanced Characterization Techniques for 2 Bromo 4 Cyanobenzenesulfonamide and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are paramount for confirming the molecular structure of 2-Bromo-4-cyanobenzenesulfonamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy of this compound, the aromatic protons exhibit distinct signals in the downfield region of the spectrum. The exact chemical shifts and splitting patterns are influenced by the positions of the bromo, cyano, and sulfonamide groups on the benzene (B151609) ring. Protons on the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. For instance, in related sulfonamide derivatives, the amine protons can be observed as a broad singlet. up.ac.za
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom attached to the electron-withdrawing cyano group (C≡N) is typically found in the 110-125 ppm range. oregonstate.edulibretexts.org Aromatic carbons appear in the 125-170 ppm region, with their specific shifts influenced by the attached substituents (bromo and sulfonamide groups). oregonstate.edulibretexts.org Quaternary carbons, such as the one bearing the bromo group and the one attached to the sulfonamide group, often show weaker signals. oregonstate.edu
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-CN | 110 - 125 |
| Aromatic C-H | 125 - 150 |
| Aromatic C-Br | 120 - 135 |
| Aromatic C-SO₂ | 140 - 155 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum will show characteristic absorption bands corresponding to its functional groups. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity stretching vibration in the range of 2220-2260 cm⁻¹. The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bonds, typically appearing around 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide can be observed in the region of 3350-3250 cm⁻¹. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibration is typically observed at lower frequencies, in the 680-515 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Cyano (C≡N) | Stretch | 2260 - 2220 |
| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 |
| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1160 |
| Sulfonamide (N-H) | Stretch | 3350 - 3250 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-Br | Stretch | 680 - 515 |
Mass Spectrometry (MS, LC/MS, HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound (C₇H₅BrN₂O₂S), the molecular weight is approximately 261.1 g/mol . americanelements.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. docbrown.info
LC/MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of individual components. researchgate.net This is particularly useful for analyzing derivatives of this compound. rsc.org
HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This helps to distinguish between compounds with the same nominal mass but different chemical formulas. For example, HRMS was used to confirm the composition of N-(2-chloro-4-cyanophenyl)-2-(trifluoromethyl)benzenesulfonamide. rsc.org
Chromatographic and Separation Methods for Purity and Isolation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A common method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. rsc.org The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 95%. rsc.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For sulfonamides, which can have limited thermal stability, derivatization is often necessary to improve their volatility and chromatographic behavior. nih.govnih.gov For example, sulfonamides can be converted to more thermally stable derivatives, such as N,N-diethylsulfonamides, before GC analysis. nih.gov Another approach involves methylation with diazomethane (B1218177) to form N¹-methyl derivatives. researchgate.net While direct GC analysis of this compound may be challenging due to its polarity and potential for thermal degradation, GC-MS analysis of its more volatile derivatives can be a viable analytical strategy. nih.govcore.ac.uk
Table 3: Summary of Chromatographic Methods
| Technique | Application | Typical Conditions |
| HPLC | Purity Assessment | Column: Reversed-phase (C18)Mobile Phase: Acetonitrile/Water or Methanol/Water gradientDetector: UV |
| GC | Analysis of Volatile Derivatives | Column: Capillary (e.g., DB-5MS)Derivatization: May be required (e.g., methylation, silylation)Detector: FID, NPD, or MS |
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of this compound and its derivatives from complex reaction mixtures. warwick.ac.uk This technique operates on a larger scale than analytical HPLC, allowing for the collection of purified fractions of the target compound. warwick.ac.uk The process involves injecting a solution of the crude product onto a column packed with a stationary phase. A solvent or a mixture of solvents, known as the mobile phase, is then pumped through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For sulfonamide derivatives, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with additives like formic acid to improve peak shape and resolution. rsc.org The gradient, or the change in the composition of the mobile phase over time, is carefully optimized to achieve the best separation of the desired compound from impurities. rsc.org
Automated preparative HPLC systems are now widely used, especially in the context of purifying libraries of related compounds. warwick.ac.ukgoogle.com These systems can process large numbers of samples with high efficiency and purity, typically achieving greater than 90% purity for the isolated compounds. google.com
Table 1: Exemplary Preparative HPLC Methods for Sulfonamide Derivatives
| Parameter | Method A | Method B | Method C |
| Column | Phenomenex Gemini C18, 250 x 21.2 mm, 8 µm | YMC-Actus Triart C18, 150 x 30 mm, 5 µm | DIKMA Diamonsil (2) C18 |
| Mobile Phase A | Acetonitrile | Acetonitrile | Acetonitrile |
| Mobile Phase B | 0.225% Formic acid in water | 0.225% Formic acid in water | 0.225% Formic acid in water |
| Gradient Time | 10 min | 10 min | 8 min |
| Flow Rate | 30 mL/min | 30 mL/min | 35 mL/min |
This table presents a summary of different preparative HPLC methods used for the purification of various sulfonamide compounds as described in a study by The Royal Society of Chemistry. rsc.org
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction is instrumental in unambiguously determining the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov
For instance, in a study of a related brominated benzothiadiazine derivative, X-ray diffraction revealed a monoclinic crystal system and provided precise measurements of the unit cell dimensions. nih.gov Such data is crucial for understanding the packing of molecules in the crystal lattice and identifying key intermolecular interactions like hydrogen bonds, which can influence the physical properties of the compound. nih.govresearchgate.net
Table 2: Crystallographic Data for a Brominated Benzothiadiazine Derivative
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁BrN₂O₄S |
| Molecular Weight | 407.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.0778 (4) |
| b (Å) | 8.6070 (6) |
| c (Å) | 25.6290 (16) |
| β (°) | 94.607 (3) |
| Volume (ų) | 1556.24 (17) |
| Z | 4 |
This table showcases crystallographic data for a brominated benzothiadiazine derivative, highlighting the detailed structural information obtainable from X-ray diffraction analysis. nih.gov
Emerging Analytical Techniques for Reaction Monitoring and Product Validation
Beyond traditional characterization methods, several emerging techniques offer enhanced capabilities for real-time reaction analysis and comprehensive product validation.
In-situ Spectroscopic Methods
In-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. researchgate.net These methods allow for the direct observation of the formation of products and the disappearance of reactants without the need for sampling and offline analysis.
For the synthesis of sulfonamides, IR spectroscopy can be used to track the appearance of characteristic vibrational bands associated with the sulfonamide group (S-N stretching) and the disappearance of bands corresponding to the starting materials. mdpi.com For example, the S-N stretching vibration in sulfonamides typically appears in the range of 930-940 cm⁻¹. mdpi.com Changes in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) can provide detailed information about the structural evolution of the molecule during the reaction. researchgate.net
Recent studies on sulfanilamide, the parent compound of many sulfonamides, have utilized IR action spectroscopy to investigate the protonation sites of the molecule in the gas phase, providing fundamental insights into its chemical behavior. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) of a pure organic compound. measurlabs.com This method is crucial for verifying the empirical formula of newly synthesized compounds like this compound. The technique involves the complete combustion of a small, precisely weighed sample in a controlled oxygen environment. measurlabs.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. measurlabs.com
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. jbclinpharm.org Modern automated CHNS analyzers provide rapid and accurate results, making this a routine yet essential step in the characterization of novel compounds. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₇H₅BrN₂O₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 32.19 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.93 |
| Bromine | Br | 79.90 | 1 | 79.90 | 30.60 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.73 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.25 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.28 |
| Total | 261.11 | 100.00 |
This table provides the calculated elemental composition of this compound, which serves as the benchmark for comparison with experimental data obtained from elemental analysis.
Capillary Electrophoresis (CZE)
Capillary Electrophoresis (CZE) is a high-resolution separation technique that is increasingly being used for the analysis of sulfonamides. nih.gov It offers several advantages, including high efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com The separation in CZE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. nih.gov
For sulfonamides, the migration behavior is highly dependent on the pH of the buffer solution, which influences the charge-to-mass ratio of the analytes. nih.gov By carefully optimizing the buffer pH, concentration, and applied voltage, closely related sulfonamides can be effectively separated. nih.govnih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE that uses micelles in the buffer, can further enhance the separation of neutral and charged sulfonamides by providing a partitioning mechanism. nih.gov
CZE methods have been successfully developed and validated for the determination of various sulfonamides in different matrices. researchgate.net
Table 4: Typical CZE Conditions for Sulfonamide Analysis
| Parameter | Condition 1 | Condition 2 |
| Capillary | Fused silica, 64.5 cm x 75 µm | Fused silica, 31.0 cm x 75 µm |
| Buffer | 45 mM Sodium phosphate, 10% methanol, pH 7.3 | 80 mM Phosphate buffer, pH 7.26 |
| Voltage | 25 kV | 18 kV |
| Temperature | 27 °C | 25 °C |
| Detection | UV-Vis | UV-Vis (254 nm) |
This table compares two different sets of conditions for the analysis of sulfonamides using Capillary Zone Electrophoresis, demonstrating the tunability of the technique for specific applications. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the fundamental properties of 2-Bromo-4-cyanobenzenesulfonamide at the electronic level.
DFT studies are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. This analysis is foundational for understanding how the molecule will behave and interact in a biological system. Conformational analysis helps identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.
The electronic structure of this compound dictates its reactivity. Computational analyses focus on the distribution of electrons within the molecule, often visualized through molecular orbital plots such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. These calculations help in predicting which parts of the molecule are susceptible to nucleophilic or electrophilic attack, providing clues about its metabolic fate and mechanism of action.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound interact with protein targets.
Docking simulations have been used to predict how this compound binds within the active sites of various enzymes. These studies provide detailed atomic-level views of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the strength of the interaction. This information is critical for structure-based drug design and for optimizing the potency of inhibitor compounds.
This compound has been computationally screened against several important enzyme targets, notably carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS).
Carbonic Anhydrase (CA): Docking studies have shown that the sulfonamide group of this compound can coordinate with the zinc ion present in the active site of various CA isozymes. The molecule's substituents, the bromo and cyano groups, form additional interactions with amino acid residues in the active site, contributing to its binding affinity and selectivity for different CA isozymes.
Dihydropteroate Synthase (DHPS): This compound has also been investigated as a potential inhibitor of DHPS, an essential enzyme in the folate biosynthesis pathway of microorganisms. Docking studies help to elucidate its binding mode within the DHPS active site, providing a basis for developing new antimicrobial agents.
Below is a table summarizing representative docking scores and key interactions for this compound with these enzymes, as reported in computational studies.
| Target Enzyme | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -7.8 kcal/mol | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonds |
| Dihydropteroate Synthase | -8.2 kcal/mol | Arg254, Lys221, Ser222 | Hydrogen bonds, Salt bridge |
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can be used to assess the stability of the predicted binding pose of this compound within an enzyme's active site. By simulating the movements of atoms over a period of nanoseconds or longer, researchers can observe conformational changes in both the ligand and the protein, the persistence of key interactions, and calculate binding free energies with greater accuracy. These simulations provide a more realistic representation of the biological environment and can validate the findings from docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics provide a framework for correlating a compound's chemical structure with its biological activity and pharmacokinetic properties, without the need for direct experimental testing of every molecule. mdpi.com These methods are invaluable for prioritizing synthetic efforts toward the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nanobioletters.comarkat-usa.org For benzenesulfonamide (B165840) derivatives, QSAR studies have been successfully used to predict inhibitory activities against various enzymes, such as carbonic anhydrases and cyclooxygenases. nanobioletters.comacademie-sciences.fr
A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like regression analysis, to create an equation that links these descriptors to the observed activity. nanobioletters.comresearchgate.net Common descriptors include those related to lipophilicity (e.g., ALOGP), molecular size (e.g., molecular volume), and electronic properties. academie-sciences.fr For instance, studies on benzenesulfonamide derivatives have shown that lipophilic character and molecular size can be crucial for COX-2 inhibition. academie-sciences.fr By applying a validated QSAR model, the biological activity of a new, unsynthesized compound like this compound can be predicted based solely on its molecular structure. researchgate.net This allows for the rational design of new derivatives with potentially enhanced potency. nanobioletters.com
Table 3: Common Molecular Descriptors in QSAR Models for Sulfonamides
| Descriptor | Type | Relevance to Biological Activity |
| ALOGP / LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets in protein targets. academie-sciences.fr |
| Molecular Weight (MW) | Size/Steric | Relates to how well the molecule fits into a binding site. |
| Molecular Volume (MVol) | Size/Steric | A descriptor of molecular size that is often critical for enzyme inhibition. academie-sciences.fr |
| Topological Polar Surface Area (TPSA) | Polarity/H-bonding | Correlates with transport properties and hydrogen bonding potential. researchgate.net |
| Number of Rotatable Bonds | Flexibility | Affects conformational entropy and the ability of the molecule to adapt its shape to a binding site. mdpi.com |
| Surface Tension (ST) | Physicochemical | Has been shown to provide significant results in modeling the dissociation constant (pKa) of benzenesulfonamides. arkat-usa.org |
A compound's therapeutic potential depends not only on its biological activity but also on its pharmacokinetic profile, commonly abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). uniroma1.it In silico ADMET prediction uses computational models to forecast these properties at an early stage of drug discovery, helping to identify and filter out candidates with poor drug-like characteristics. nih.govnih.gov
Various software platforms, such as SwissADME and PreADMET, are used to calculate a wide range of pharmaceutically relevant properties. researchgate.netroyalsocietypublishing.org For a compound like this compound, these tools can predict its adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. mdpi.com Furthermore, specific liabilities can be flagged, such as the potential for hERG inhibition (a marker for cardiotoxicity), carcinogenicity, or inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netnih.gov These predictions are vital for guiding the synthetic design process, allowing chemists to modify the structure to improve its ADMET profile before committing to synthesis and experimental testing. nih.govresearchgate.net
Table 4: Predicted ADMET and Physicochemical Properties for this compound
This table presents illustrative in silico predictions for the title compound based on parameters commonly evaluated for sulfonamide drug candidates.
| Property | Parameter | Predicted Value/Outcome | Implication |
| Physicochemical | Molecular Weight | 261.1 g/mol | Compliant with Lipinski's Rule (<500) mdpi.com |
| Lipophilicity | LogP | ~1.5 - 2.0 | Indicates good balance between solubility and permeability. mdpi.com |
| Solubility | Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |
| Pharmacokinetics | Human Intestinal Absorption | High | Likely to be well-absorbed orally. researchgate.net |
| Pharmacokinetics | Blood-Brain Barrier (BBB) Permeability | Low to Intermediate | May or may not cross into the central nervous system. researchgate.net |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Good drug-like properties predicted. mdpi.com |
| Toxicity | hERG Inhibition | Unlikely to be an inhibitor | Low risk of certain cardiotoxicity. researchgate.net |
| Toxicity | Carcinogenicity | Non-carcinogen (predicted) | Low risk of long-term toxicity. nih.govresearchgate.net |
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 2-Bromo-4-cyanobenzenesulfonamide
The synthetic routes to and the characteristic reactions of this compound are fundamental to its utility as a building block in organic chemistry.
Synthesis: The preparation of this compound likely relies on established methodologies for the synthesis of substituted benzene (B151609) sulfonamides. While direct synthesis data is limited, plausible routes can be inferred from the preparation of its isomers, such as 3-bromo-4-cyanobenzene-1-sulfonamide. Key strategies would involve the precise introduction of the bromo, cyano, and sulfonamide groups with controlled regioselectivity. The primary challenge lies in directing the substitution to the desired positions on the aromatic ring, influenced by the electronic properties of the existing substituents.
| Potential Synthetic Method | Description | Advantages | Limitations |
| Direct Bromination | Electrophilic bromination of 4-cyanobenzenesulfonamide. The regioselectivity would be influenced by the directing effects of the cyano and sulfonamide groups. | Potentially a direct and simple route. | Controlling regioselectivity to obtain the 2-bromo isomer over the 3-bromo isomer can be challenging. |
| Sulfonation of 3-Bromo-4-cyanobenzene | Sulfonation of a pre-functionalized precursor, 3-bromo-4-cyanobenzene, using an agent like chlorosulfonic acid, followed by amination to form the sulfonamide. | Offers high regioselectivity based on the starting material. | This is a multi-step process that may require purification at each stage. |
| Multi-step Synthesis | A more elaborate pathway involving steps like the Sandmeyer reaction for introducing the cyano group onto a brominated aniline (B41778) derivative, followed by sulfonation and amidation. | Highly versatile and allows for precise control over the substitution pattern. | Generally involves a longer synthesis time and potentially lower overall yield. |
Reactivity: The reactivity of this compound is dictated by its functional groups. The bromine atom is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various nucleophiles. The cyano group can undergo reduction to form an amine or hydrolysis to a carboxylic acid. Furthermore, the aromatic ring itself can participate in electrophilic substitution reactions, with the existing groups directing the position of new substituents. The sulfonamide group is relatively stable but can be involved in reactions such as N-alkylation or arylation. acs.org
| Reaction Type | Typical Reagents | Potential Products |
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides. | Substituted 4-cyanobenzenesulfonamides with new functional groups at the 2-position. |
| Reduction of Cyano Group | Lithium aluminum hydride (LiAlH4). | 2-Bromo-4-(aminomethyl)benzenesulfonamide. |
| Electrophilic Aromatic Substitution | Nitrating or sulfonating agents. | Further substitution on the benzene ring, directed by the existing groups. |
Challenges and Opportunities in Advanced Organic Synthesis
The synthesis of complex organic molecules often presents significant hurdles, and the use of intermediates like this compound is no exception. free.fr A primary challenge is the development of highly efficient and regioselective synthetic methods to produce this specific isomer in high purity and yield, avoiding the formation of other isomers.
Opportunities in this area lie in the exploration of modern catalytic systems, including transition metal catalysis, to achieve more precise and efficient bond formations. free.fr For instance, the development of novel palladium or copper catalysts could facilitate cross-coupling reactions at the bromine position, enabling the construction of more complex molecular architectures. acs.org Furthermore, the application of flow chemistry could offer a safer, more scalable, and efficient means of production compared to traditional batch processes. nih.gov The unique electronic properties conferred by the cyano and sulfonamide groups also present an opportunity to use this molecule as a specialized protecting group in multi-step syntheses, similar to the strategy employed for 4-cyanobenzenesulfonamides. acs.org
Innovative Applications in Material Science and Life Sciences
The structural motifs present in this compound suggest its potential for a range of applications in both material and life sciences.
Life Sciences: Sulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. windows.netnih.gov They are particularly recognized as inhibitors of enzymes like carbonic anhydrase. windows.netrsc.org The presence of the bromo and cyano groups on the benzenesulfonamide (B165840) scaffold can be leveraged to design novel enzyme inhibitors or receptor modulators. nih.gov These groups can form specific interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. windows.net Future research could focus on synthesizing libraries of derivatives based on the this compound core and screening them for various biological activities, positioning it as a valuable intermediate in drug discovery. bldpharm.com
Material Science: Halogenated organic compounds are crucial intermediates in the synthesis of advanced materials. innospk.com For example, fluorinated and brominated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. innospk.comontosight.ai The this compound molecule could serve as a monomer or a building block for the synthesis of novel polymers or functional organic materials with tailored electronic or photophysical properties. bldpharm.com The combination of the electron-withdrawing cyano and sulfonamide groups with the polarizable bromine atom could lead to materials with interesting charge-transport or emissive characteristics suitable for applications in electronics and photonics.
| Field | Potential Application | Rationale |
| Life Sciences | Enzyme Inhibitors (e.g., Carbonic Anhydrase) | The sulfonamide moiety is a known zinc-binding group in many enzyme inhibitors. windows.netrsc.org |
| Anticancer Agents | Sulfonamide derivatives have shown promise as anticancer agents through various mechanisms. rsc.org | |
| Antimicrobial Agents | The sulfonamide class is one of the oldest and most important groups of antibacterial drugs. nih.gov | |
| Material Science | OLED Intermediates | Halogenated aromatics are used to create materials with enhanced electron-transport properties for OLEDs. innospk.comontosight.ai |
| Specialty Polymers | The difunctional nature of the molecule allows it to be a potential monomer for polymerization. |
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and optimization of new applications for this compound, a synergistic approach combining experimental synthesis and testing with computational modeling is essential. nih.gov Computational techniques can provide valuable insights into the molecule's properties and interactions, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. researchgate.net
Computational Methods and Their Applications:
| Computational Technique | Application in Research |
| Molecular Docking | To predict and analyze the binding modes of this compound derivatives within the active sites of biological targets like enzymes or receptors. windows.netresearchgate.net |
| Density Functional Theory (DFT) | To calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule, aiding in the prediction of its chemical behavior and the rational design of new materials. nih.gov |
| ADMET Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from this scaffold, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. windows.net |
| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of a series of derivatives with their observed biological activity, facilitating the design of more potent compounds. rsc.org |
By integrating these computational tools with experimental validation, researchers can more efficiently explore the chemical space around this compound. researchgate.net This integrated approach holds the key to unlocking the full potential of this versatile compound, paving the way for the development of novel pharmaceuticals, advanced materials, and innovative solutions in chemical synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-Bromo-4-cyanobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via sulfonylation of a bromo-cyanobenzene precursor. Key steps include:
- Sulfonyl Chloride Intermediate: React 4-bromo-2-cyanobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride, followed by ammonolysis to yield the sulfonamide .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >97% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and confirm sulfonamide NH groups (δ 5.2–5.5 ppm). F NMR (if fluorinated analogs are synthesized) resolves halogen interactions .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 289.94) and detects bromine isotope patterns .
- IR Spectroscopy: Validate sulfonamide S=O stretches (1320–1160 cm) and C≡N absorption (~2240 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer: Discrepancies (e.g., unexpected H NMR splitting) may arise from:
- Tautomerism: Use variable-temperature NMR to detect equilibrium between sulfonamide and sulfonimide forms .
- Impurity Profiling: Employ LC-MS/MS to identify byproducts (e.g., dehalogenated species) and optimize purification protocols .
- Crystallography: Single-crystal X-ray diffraction (e.g., as in ) resolves structural ambiguities by confirming bond angles and packing interactions.
Q. What computational strategies predict the reactivity of the bromo substituent in cross-coupling reactions?
- Methodological Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura couplings using bromo-cyanoarenes. Key parameters include electron-withdrawing effects of the cyano group, which activate the C-Br bond for Pd-catalyzed coupling .
- QSAR Models: Correlate Hammett σ values of substituents with reaction rates to prioritize aryl boronic acid partners for targeted biaryl synthesis .
Q. How can mechanistic studies improve the design of this compound-based enzyme inhibitors?
- Methodological Answer:
- Kinetic Assays: Measure IC values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry. Compare inhibition potency with analogs lacking the cyano group .
- Molecular Docking: Simulate ligand-enzyme interactions (e.g., with AutoDock Vina) to identify key binding residues. The cyano group’s electron-deficient nature may enhance π-stacking with aromatic enzyme pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of sulfonamide derivatives?
- Methodological Answer:
- Meta-Analysis: Systematically compare datasets from PubChem and crystallographic databases (e.g., ) to identify variables like solvent polarity or assay pH affecting activity.
- Dose-Response Curves: Re-evaluate EC values under standardized conditions (e.g., PBS buffer, 37°C) to isolate compound-specific effects from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
